molecular formula C10H17N3S B13231996 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine

4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine

Cat. No.: B13231996
M. Wt: 211.33 g/mol
InChI Key: RIKHMRAVPJMKCE-UHFFFAOYSA-N
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Description

4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is a compound that features a piperidine ring substituted with a sulfanyl group linked to a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a suitable piperidine derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its imidazole ring, which can participate in hydrogen bonding and other interactions. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is unique due to the combination of the imidazole ring and piperidine ring linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3

InChI Key

RIKHMRAVPJMKCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2CCNCC2

Origin of Product

United States

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